3-Cyano-5-cyclopropoxy-N-methylbenzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-5-cyclopropoxy-N-methylbenzamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-cyano-5-cyclopropoxybenzoic acid with N-methylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-Cyano-5-cyclopropoxy-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where nucleophiles like amines or alcohols replace the cyano group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Corresponding substituted amides or esters.
Scientific Research Applications
3-Cyano-5-cyclopropoxy-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyano-5-cyclopropoxy-N-methylbenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Cyano-N-methylbenzamide: Similar structure but lacks the cyclopropoxy group.
4-Cyano-N-cyclopropylbenzamide: Similar structure but with a different substitution pattern on the benzene ring.
3-Cyano-N-ethylbenzamide: Similar structure but with an ethyl group instead of a methyl group
Uniqueness
3-Cyano-5-cyclopropoxy-N-methylbenzamide is unique due to the presence of both the cyano and cyclopropoxy groups, which can impart distinct chemical and biological properties. These structural features may enhance its reactivity and specificity in various applications .
Properties
Molecular Formula |
C12H12N2O2 |
---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
3-cyano-5-cyclopropyloxy-N-methylbenzamide |
InChI |
InChI=1S/C12H12N2O2/c1-14-12(15)9-4-8(7-13)5-11(6-9)16-10-2-3-10/h4-6,10H,2-3H2,1H3,(H,14,15) |
InChI Key |
FKOVMDXBYUOSBC-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC(=CC(=C1)C#N)OC2CC2 |
Origin of Product |
United States |
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